N-Cyclopropyl-4-fluoro-2-nitroaniline
Overview
Description
N-Cyclopropyl-4-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.18 g/mol It is characterized by the presence of a cyclopropyl group, a fluoro substituent, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline typically involves the nitration of N-Cyclopropyl-4-fluoroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-fluoro-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: N-Cyclopropyl-4-fluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of this compound.
Scientific Research Applications
N-Cyclopropyl-4-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-fluoro-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group allows for potential redox reactions, while the fluoro substituent can enhance binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-cyclopropyl-2-nitroaniline
- N-(2,2-Dimethoxyethyl)-5-fluoro-2-nitroaniline
- 5-Fluoro-N-neopentyl-2-nitroaniline
Uniqueness
N-Cyclopropyl-4-fluoro-2-nitroaniline is unique due to the combination of its cyclopropyl, fluoro, and nitro substituents. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-cyclopropyl-4-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVGZPQVABAJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650525 | |
Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887351-37-3 | |
Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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